Cas no 1496-78-2 (3-bromo-2-methyl-1H-indole)
3-bromo-2-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole, 3-bromo-2-methyl-
- 3-bromo-2-methyl-1H-indole
- F11727
- Z361892264
- NWAYWNCTOHHMNV-UHFFFAOYSA-N
- C9H8BrN
- SB15309
- AKOS008118275
- 2-methyl-3-bromoindole
- CS-0216425
- SCHEMBL1757709
- 1h-indole,3-bromo-2-methyl-
- 1496-78-2
- DB-128252
- EN300-42835
- A901970
- MFCD00982985
- 3-brom-2-methyl-1H-indole
- DTXSID50538146
- BAA49678
-
- MDL: MFCD00982985
- Inchi: 1S/C9H8BrN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3
- InChI Key: NWAYWNCTOHHMNV-UHFFFAOYSA-N
- SMILES: BrC1=C(C)NC2C=CC=CC=21
Computed Properties
- Exact Mass: 208.98401g/mol
- Monoisotopic Mass: 208.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- Density: 1.563±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 91 °C (decomposition)
- Solubility: Very slightly soluble (0.32 g/l) (25 º C),
3-bromo-2-methyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B812918-25mg |
3-bromo-2-methyl-1H-indole |
1496-78-2 | 25mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B812918-50mg |
3-bromo-2-methyl-1H-indole |
1496-78-2 | 50mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B812918-250mg |
3-bromo-2-methyl-1H-indole |
1496-78-2 | 250mg |
$ 295.00 | 2022-06-01 | ||
| Alichem | A199007318-1g |
3-Bromo-2-methyl-1H-indole |
1496-78-2 | 95% | 1g |
$408.75 | 2022-04-02 | |
| Chemenu | CM132041-1g |
3-bromo-2-methyl-1H-indole |
1496-78-2 | 95% | 1g |
$351 | 2021-08-05 | |
| abcr | AB460809-250 mg |
3-Bromo-2-methyl-1H-indole; . |
1496-78-2 | 250mg |
€251.50 | 2023-05-18 | ||
| abcr | AB460809-1 g |
3-Bromo-2-methyl-1H-indole; . |
1496-78-2 | 1g |
€559.00 | 2023-05-18 | ||
| Chemenu | CM132041-1g |
3-bromo-2-methyl-1H-indole |
1496-78-2 | 95%+ | 1g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | Y1236289-250mg |
1H-Indole, 3-bromo-2-methyl- |
1496-78-2 | 95% | 250mg |
$430 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1236289-1g |
1H-Indole, 3-bromo-2-methyl- |
1496-78-2 | 95% | 1g |
$835 | 2024-06-07 |
3-bromo-2-methyl-1H-indole Suppliers
3-bromo-2-methyl-1H-indole Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 3-bromo-2-methyl-1H-indole
Introduction to 3-bromo-2-methyl-1H-indole (CAS No. 1496-78-2)
3-bromo-2-methyl-1H-indole, identified by its Chemical Abstracts Service (CAS) number 1496-78-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and applications in drug development. The structural features of 3-bromo-2-methyl-1H-indole, particularly the presence of a bromine substituent at the 3-position and a methyl group at the 2-position, make it a versatile intermediate in synthetic chemistry and a potential candidate for further derivatization to explore novel pharmacological properties.
The indole core is a privileged scaffold in medicinal chemistry, with numerous examples of indole derivatives serving as active pharmaceutical ingredients (APIs) or lead compounds in preclinical studies. The bromine atom in 3-bromo-2-methyl-1H-indole introduces reactivity that allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. These transformations are pivotal in constructing more complex molecular architectures, enabling the synthesis of biologically relevant compounds with tailored properties.
In recent years, there has been growing interest in indole derivatives due to their reported activities across various therapeutic areas, including oncology, neurology, and anti-inflammatory applications. The brominated indoles, such as 3-bromo-2-methyl-1H-indole, have been extensively studied for their potential as kinase inhibitors, particularly in targeting tyrosine kinases that are implicated in cancer progression. For instance, studies have demonstrated that certain brominated indole derivatives exhibit inhibitory effects on receptor tyrosine kinases (RTKs), which are key drivers of tumor growth and metastasis.
Moreover, the methyl group at the 2-position of 3-bromo-2-methyl-1H-indole can be exploited to modulate electronic and steric properties, influencing both binding affinity and metabolic stability. This feature has been leveraged in the design of small-molecule inhibitors targeting protein-protein interactions (PPIs), which are challenging to inhibit with traditional pharmacophores. The combination of the bromine and methyl substituents provides a unique handle for structure-based drug design, allowing medicinal chemists to optimize potency and selectivity.
Recent advances in computational chemistry have further enhanced the utility of 3-bromo-2-methyl-1H-indole as a building block. Molecular modeling studies have revealed that this compound can adopt multiple conformations depending on its environment, which may impact its interaction with biological targets. These insights have guided the development of novel analogs with improved pharmacokinetic profiles. Additionally, high-throughput screening (HTS) campaigns have identified derivatives of 3-bromo-2-methyl-1H-indole that show promising activity against bacterial biofilms, highlighting its potential in antimicrobial applications.
The synthetic accessibility of 3-bromo-2-methyl-1H-indole also contributes to its appeal in research settings. It can be readily prepared from commercially available precursors through established synthetic routes, making it an attractive starting material for large-scale screenings and library constructions. The ease of functionalization allows researchers to rapidly explore structure-activity relationships (SARs), accelerating the discovery process.
In conclusion, 3-bromo-2-methyl-1H-indole (CAS No. 1496-78-2) represents a valuable compound in the pharmaceutical industry due to its structural versatility and biological relevance. Its role as an intermediate in synthesizing novel therapeutics underscores its importance in drug discovery efforts. As research continues to uncover new applications for brominated indoles, compounds like 3-bromo-2-methyl-1H-indole are poised to play a crucial role in developing next-generation medicines.
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